Cas no 50996-91-3 (Sodium 4-hydroxydecanoate)

Sodium 4-hydroxydecanoate 化学的及び物理的性質
名前と識別子
-
- sodium 4-hydroxydecanoate
- sodium;4-hydroxydecanoate
- NE59347
- Sodium 4-hydroxydecanoate
-
- MDL: MFCD20731213
- インチ: 1S/C10H20O3.Na/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
- InChIKey: FWVUCKFBRRDBDW-UHFFFAOYSA-M
- ほほえんだ: [Na+].OC(CCC(=O)[O-])CCCCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 8
- 複雑さ: 139
- トポロジー分子極性表面積: 60.4
Sodium 4-hydroxydecanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S699828-10mg |
sodium 4-hydroxydecanoate |
50996-91-3 | 10mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-96221-2.5g |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 2.5g |
$1707.0 | 2024-05-21 | |
Enamine | EN300-96221-5.0g |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 5.0g |
$2525.0 | 2024-05-21 | |
Enamine | EN300-96221-0.5g |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 0.5g |
$679.0 | 2024-05-21 | |
Enamine | EN300-96221-10g |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 10g |
$3746.0 | 2023-09-01 | |
1PlusChem | 1P019TL7-100mg |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 100mg |
$434.00 | 2023-12-17 | |
1PlusChem | 1P019TL7-500mg |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 500mg |
$902.00 | 2023-12-17 | |
1PlusChem | 1P019TL7-10g |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 10g |
$4692.00 | 2023-12-17 | |
Enamine | EN300-96221-0.1g |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 0.1g |
$301.0 | 2024-05-21 | |
Enamine | EN300-96221-1g |
sodium 4-hydroxydecanoate |
50996-91-3 | 95% | 1g |
$871.0 | 2023-09-01 |
Sodium 4-hydroxydecanoate 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
Sodium 4-hydroxydecanoateに関する追加情報
Recent Advances in the Study of Sodium 4-hydroxydecanoate (CAS: 50996-91-3) in Chemical Biology and Pharmaceutical Research
Sodium 4-hydroxydecanoate (CAS: 50996-91-3) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, metabolic regulation, and as a bioactive molecule. This research brief aims to summarize the latest findings related to Sodium 4-hydroxydecanoate, focusing on its chemical properties, biological activities, and therapeutic potential.
The compound, also known as 4-hydroxydecanoic acid sodium salt, has been investigated for its role in modulating metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to influence fatty acid oxidation, suggesting potential applications in metabolic disorders such as diabetes and obesity. The study utilized in vitro and in vivo models to assess the compound's effects on key enzymes involved in lipid metabolism.
Another significant area of research involves the antimicrobial properties of Sodium 4-hydroxydecanoate. Recent work published in Antimicrobial Agents and Chemotherapy (2024) revealed its effectiveness against certain Gram-positive bacteria, including antibiotic-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, making it a promising candidate for developing new antimicrobial agents.
In pharmaceutical formulation research, Sodium 4-hydroxydecanoate has shown potential as an excipient with unique solubility-enhancing properties. A 2024 study in the International Journal of Pharmaceutics investigated its use in improving the bioavailability of poorly water-soluble drugs. The researchers found that the compound could form stable complexes with various hydrophobic drug molecules, significantly enhancing their dissolution rates.
The safety profile of Sodium 4-hydroxydecanoate has also been a subject of recent investigation. Toxicological studies conducted in 2023-2024 indicate that the compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are needed to fully evaluate its safety for potential clinical applications.
Future research directions for Sodium 4-hydroxydecanoate include exploring its potential in neurodegenerative diseases, as preliminary studies suggest it may have neuroprotective effects. Additionally, researchers are investigating its use in combination therapies and as a platform for developing prodrugs with improved pharmacokinetic properties.
50996-91-3 (Sodium 4-hydroxydecanoate) 関連製品
- 20681-51-0(Methyl Cyclohexanepropanoate)
- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 2138078-90-5(N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide)
- 1352215-89-4(1-(3-Chloro-2-methylphenyl)-2,2-difluoroethanone)
- 1179669-77-2(5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL)
- 1491687-51-4((3-tert-butyl-1H-pyrazol-4-yl)methyl(methyl)amine)
- 1396580-59-8(N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)
- 65967-72-8(Hydroxysydonic acid)
- 1805440-48-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine)
- 351421-96-0(1-(pyridin-3-yl)cyclopropylmethanol)




